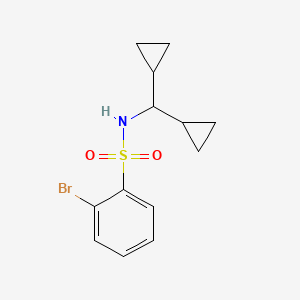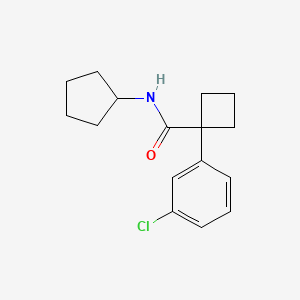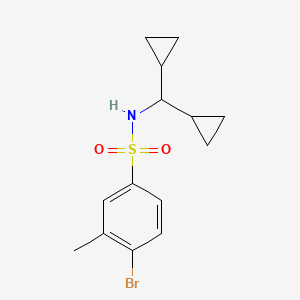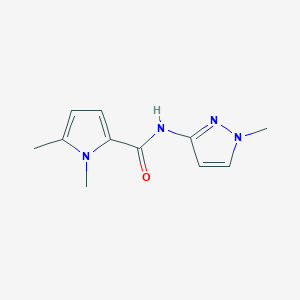
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
作用机制
The mechanism of action of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and survival of cancer cells by blocking certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the major advantages of using 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including multidrug-resistant cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
However, there are also some limitations associated with the use of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments. One of the major limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
There are several future directions for the research on 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide. One of the major directions is to further investigate its mechanism of action. Understanding the molecular targets of this compound will help in the development of more effective anticancer drugs. Additionally, more studies are needed to evaluate the potential toxicity of this compound and its potential side effects. Furthermore, there is a need to explore the potential of this compound in combination with other anticancer drugs to enhance its efficacy and reduce its toxicity. Finally, more studies are needed to evaluate the potential of this compound in the treatment of chronic pain and inflammatory diseases.
Conclusion
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research. Its potent anticancer activity, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer, chronic pain, and inflammatory diseases. However, its potential toxicity and the lack of understanding of its mechanism of action are some of the major challenges associated with its use. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicinal chemistry.
合成方法
The synthesis of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide involves the reaction between dicyclopropylmethylamine and 2-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using column chromatography or recrystallization. This synthesis method is relatively simple and yields the desired product in good yields.
科学研究应用
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been found to be effective against multidrug-resistant cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c14-11-3-1-2-4-12(11)18(16,17)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKGHJCNJXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)